Contezolid phosphoramidic acid

Description

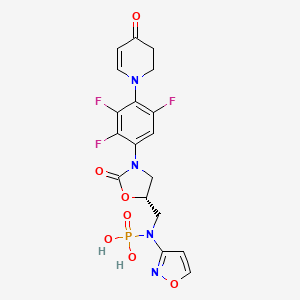

Structure

2D Structure

Properties

Molecular Formula |

C18H16F3N4O7P |

|---|---|

Molecular Weight |

488.3 g/mol |

IUPAC Name |

[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |

InChI |

InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |

InChI Key |

RIAVILIFLLSVNO-LLVKDONJSA-N |

Isomeric SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |

Canonical SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |

Origin of Product |

United States |

Chemical Characterization and Synthetic Pathways of Contezolid Phosphoramidic Acid

Molecular Architecture and Phosphoramidate (B1195095) Linkage

The molecular architecture of contezolid (B1676844) phosphoramidic acid integrates the core structure of the antibiotic contezolid with a phosphoramidic acid moiety. This is achieved by forming a phosphoramidate linkage—a covalent bond between a phosphorus atom and a nitrogen atom (P-N)—at the 3-amino-isoxazole group of the contezolid molecule. nih.gov

Phosphoramidate linkages are a key feature in prodrug design, particularly for delivering nucleoside monophosphates or other phosphorylated compounds into cells. nih.govnih.gov This "ProTide" approach masks the highly charged phosphate (B84403) group with more lipophilic (fat-soluble) groups, which enhances the molecule's ability to cross cellular membranes. nih.gov Inside the cell, the phosphoramidate moiety is designed to be cleaved by cellular enzymes, releasing the active phosphorylated compound. acs.orgresearchgate.net In the case of contezolid phosphoramidic acid, this linkage creates a precursor that can be readily converted back to the active drug, contezolid, under physiological conditions. nih.gov The unique electron-deficient character of the isoxazole (B147169) heterocycle in the molecule contributes to the lability of this bond, facilitating the release of the parent drug. nih.gov

Targeted Synthesis of this compound as a Key Intermediate

The synthesis of this compound is a targeted, multi-step process, as direct N-phosphorylation of the parent contezolid molecule is challenging. This difficulty arises from the low chemical reactivity of the nitrogen-hydrogen (NH) group on the electron-deficient isoxazole ring and potential steric hindrance from nearby parts of the molecule. nih.gov Therefore, a stepwise assembly is required to construct the desired intermediate. nih.gov

The synthesis begins with precursor molecules rather than contezolid itself. A key precursor, mesylate 2, is derived from its corresponding alcohol (alcohol 1) under standard mesylation conditions using methanesulfonyl chloride (MsCl) and triethylamine (B128534) (TEA). nih.gov

The core of the synthesis involves the N-alkylation of a 3-(O,O'-dialkyl phosphoramido)isoxazole (e.g., dimethyl or diethyl versions, precursors 3a and 3b respectively) with mesylate 2. This reaction is conducted in the presence of a strong base, lithium tert-butoxide (LiOt-Bu). nih.gov An alternative pathway to access these intermediates involves a direct Mitsunobu alkylation of the phosphoramido-isoxazoles with alcohol 1. nih.gov

Once the dialkyl phosphoramidate intermediate (3a or 3b ) is formed, the final step is a dealkylation reaction to produce the target phosphoramidic diacid (5 ), which is this compound. This is achieved by treating the intermediate with an agent like trimethylsilyl (B98337) iodide (TMSI). nih.gov

Optimization of the synthetic route has focused on managing the stability and isolation of the target compound. Researchers found that the this compound intermediate (diacid 5 ) is highly unstable. nih.gov While its formation from the precursor could be observed as essentially quantitative by LCMS analysis, subsequent isolation via conventional aqueous workup failed. The compound rapidly degraded, yielding the parent drug contezolid as the only isolable product. nih.gov

This inherent instability, while confirming its intended property as a prodrug that can release the active agent, posed a significant challenge for its use as a stable, administrable drug form. nih.gov This finding was a critical step in the optimization process, leading researchers to modify the intermediate further. The instability of the phosphoramidic diacid prompted the development of the O-acyl phosphoramidate prodrug class, leading to the identification of contezolid acefosamil. nih.gov This more stable derivative is created by further reacting the phosphoramidic acid intermediate, which allows for successful isolation, purification, and formulation into a viable drug product. nih.gov

| Step | Description | Reagents and Conditions |

| 1 | N-alkylation of phosphoramido-isoxazole with mesylate 2 | LiOt-Bu, THF |

| 2 | Alternative N-alkylation via Mitsunobu reaction | DIAD, TPP, THF |

| 3 | Generation of this compound (diacid 5) | TMSI, DCM |

| 4 | Isolation Challenge | Rapid degradation to Contezolid during aqueous workup |

Characterization Methodologies for Intermediates in Chemical Research

In the synthesis of this compound and its derivatives, specific analytical methodologies are crucial for monitoring the reaction progress and characterizing the intermediates. Liquid Chromatography-Mass Spectrometry (LCMS) is explicitly mentioned as the method used to monitor the conversion of the dialkyl intermediate to the final phosphoramidic diacid. nih.gov This technique is highly effective for tracking the disappearance of starting materials and the appearance of products in real-time, confirming that the conversion is essentially quantitative before attempting isolation. nih.gov

For the purpose of creating an analytical reference standard, the more stable O-acyl phosphoramidate prodrug derived from this intermediate was purified using reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov While not explicitly detailed for the unstable phosphoramidic acid intermediate itself, standard characterization of related, stable intermediates in chemical research would typically also involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the precise molecular structure, including the successful formation of the P-N bond and the presence of other key functional groups.

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and confirm the elemental formula.

These techniques are fundamental in synthetic chemistry for verifying the identity, structure, and purity of newly synthesized compounds and their intermediates.

Pharmacological Evaluation of Contezolid and Contezolid Acefosamil Derived from Contezolid Phosphoramidic Acid in Preclinical Models

In Vitro Antimicrobial Activity Spectrum and Potency

The in vitro activity of contezolid (B1676844) has been evaluated against a comprehensive collection of Gram-positive clinical isolates. Under the conditions of Minimum Inhibitory Concentration (MIC) testing, the prodrug contezolid acefosamil decomposes to release the active drug, contezolid, resulting in a comparable exhibition of antibacterial activity. nih.gov

Contezolid has demonstrated potent in vitro activity against a wide range of clinically relevant Gram-positive bacteria, including drug-resistant strains. asm.org Studies have consistently shown its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE) species, and various streptococci. asm.orgresearchgate.net

In a large survey of 1,211 Gram-positive clinical isolates from the United States and Europe, contezolid showed potent activity against Staphylococcus aureus, coagulase-negative Staphylococcus, Enterococcus spp., and streptococci. researchgate.net All tested isolates of MRSA and vancomycin-resistant Enterococcus faecium were inhibited by contezolid at concentrations of ≤1 mg/L. researchgate.net

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source |

|---|---|---|---|---|

| Staphylococcus aureus (all) | - | 0.5 | 1 | researchgate.net |

| Coagulase-Negative Staphylococcus | - | 0.25 | 0.5 | researchgate.net |

| Enterococcus spp. (all) | - | 0.5 | 1 | researchgate.net |

| Enterococcus faecalis | - | 0.5 | 1 | researchgate.net |

| Enterococcus faecium (Vancomycin-Resistant) | - | 1 | 1 | researchgate.net |

| Streptococci (all) | - | 1 | 1 | researchgate.net |

| MRSA (from China) | - | ≤1 (Range: 0.25-1) | ≤1 (Range: 0.25-1) | asm.org |

| VRE (from China) | - | ≤2 (Range: 0.25-2) | ≤2 (Range: 0.25-2) | asm.org |

Specific time-kill kinetic studies for contezolid were not detailed in the reviewed preclinical literature. However, as an oxazolidinone, contezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov This mechanism of action is characteristic of bacteriostatic agents, which inhibit the growth and reproduction of bacteria. Other oxazolidinones, such as linezolid (B1675486), are known to be bacteriostatic.

Preclinical Pharmacodynamic Efficacy in Animal Infection Models

The in vivo efficacy of both contezolid and its prodrug, contezolid acefosamil, has been demonstrated in various murine infection models. nih.govresearchgate.net These studies confirm that the potent in vitro activity translates to effective antibacterial action in a physiological setting. Contezolid acefosamil, administered either orally or intravenously, was found to be bioequivalent to or better than contezolid in several preclinical infection models. frontiersin.orgnih.gov

In mouse models of systemic infection, contezolid acefosamil demonstrated high antibacterial efficacy comparable to linezolid. nih.gov The efficacy of both oral and intravenous administration of the prodrug was evaluated against infections caused by multiple Gram-positive pathogens, including five S. aureus isolates, three S. pneumoniae isolates, and two S. pyogenes isolates. nih.gov Other studies have also confirmed the efficacy of contezolid in murine models of S. aureus-induced septicemia and peritonitis. researchgate.net In systemic infection models using strains of S. aureus, S. pneumoniae, E. faecalis, and S. pyogenes, contezolid demonstrated antibacterial activity that was nearly identical to that of linezolid. nelsonlabs.com

The pharmacodynamic efficacy of contezolid and its prodrug has also been assessed in localized infection models. researchgate.netnih.gov In a neutropenic mouse thigh infection model using two different S. aureus isolates, both oral and intravenous contezolid acefosamil showed significant antibacterial effects, comparable to those of linezolid. nih.govnelsonlabs.com These models are crucial for evaluating an antibiotic's ability to penetrate tissue and exert its effect at a specific site of infection. The results from these studies support the potential of contezolid for treating localized infections such as those of the skin and soft tissues. researchgate.netresearchgate.net

Preclinical Pharmacokinetics and Disposition in Research Species

The pharmacokinetic (PK) profile of contezolid and the disposition of its prodrug, contezolid acefosamil, have been characterized in rodent and non-rodent species, including rats and dogs. researchgate.netyoutube.com Contezolid acefosamil was developed as a highly water-soluble prodrug to allow for intravenous administration. researchgate.net

In a rat PK model, the systemic exposure to the active drug, contezolid, following intravenous administration of the prodrug contezolid acefosamil was similar to or even higher than that achieved with direct intravenous administration of contezolid itself. emerypharma.com The conversion of the prodrug is believed to involve an initial enzyme-mediated O-deacylation, which is then followed by a pH-mediated hydrolysis of the resulting phosphoramidate (B1195095) diacid intermediate to release active contezolid. researchgate.net

Studies comparing the metabolic profiles across species revealed differences between humans and the animal species used for nonclinical safety assessments. youtube.com Following oral administration in humans, the primary metabolic pathway involves the oxidative ring opening of the 2,3-dihydropyridin-4-one portion of the molecule, forming the polar metabolites MRX445-1 and MRX459. nih.govyoutube.com These two metabolites were found in disproportionately larger amounts in human plasma compared to plasma from rats or dogs. youtube.com Further nonclinical evaluation determined that the primary metabolite, MRX445-1, does not possess any antibacterial activity. nih.gov

Absorption, Distribution, and Bioavailability Studies in Animal Models

Contezolid acefosamil (CZA) is an O-acyl phosphoramidate prodrug designed to improve the aqueous solubility of contezolid for intravenous administration. nih.govresearchgate.net Preclinical pharmacokinetic (PK) studies in animal models, primarily rats and mice, have been crucial in characterizing its properties.

Following intravenous administration in rats, CZA is rapidly converted to the active moiety, contezolid. nih.govresearchgate.net Peak plasma concentrations of contezolid were observed at 0.7 hours post-administration. researchgate.net Studies demonstrated that the exposure to active contezolid after intravenous administration of the prodrug CZA was similar to or even higher than that achieved from the intravenous administration of contezolid itself. nih.gov

Contezolid acefosamil is also suitable for oral administration. nih.gov In various rodent infection models, orally and intravenously administered contezolid acefosamil were found to be bioequivalent to contezolid, demonstrating effective absorption and conversion of the prodrug regardless of the administration route. researchgate.netnih.gov Toxicokinetic data from four-week repeat-dose studies in Sprague-Dawley rats and beagle dogs, as well as a three-month study in Long-Evans rats, have supported these findings, establishing exposure levels at various dose schedules. nih.gov The favorable pharmacokinetic profile observed in these preclinical models supported the nomination of contezolid acefosamil as an Investigational New Drug (IND) candidate. nih.gov

| Compound | Animal Model | Administration Route | Key Finding | Source |

|---|---|---|---|---|

| Contezolid Acefosamil (CZA) | Rat | Intravenous (IV) | Rapidly converted to active contezolid, with peak concentrations at 0.7 hours. | researchgate.net |

| Contezolid Acefosamil (CZA) | Rat | Intravenous (IV) | Resulted in similar or higher plasma exposure of contezolid compared to IV contezolid administration. | nih.gov |

| Contezolid Acefosamil (CZA) | Rat/Mouse | Oral (PO) & Intravenous (IV) | Demonstrated bioequivalence to contezolid in infection models. | researchgate.netnih.gov |

Metabolic Transformation Pathways of Contezolid Acefosamil and Contezolid in Preclinical Systems

The metabolic transformation of contezolid acefosamil is a two-step process designed to release the active drug, contezolid. nih.gov In vivo, CZA is first rapidly deacylated by enzymes to form its primary metabolite, an intermediate designated as MRX-1352. nih.gov This intermediate is subsequently dephosphorylated to release active contezolid. nih.gov This conversion pathway is efficient in preclinical models. nih.govnih.gov The release mechanism likely involves an initial enzyme-mediated O-deacylation, which is then followed by a pH-mediated hydrolysis of the resulting phosphoramidate diacid intermediate. nih.gov

Once formed, contezolid undergoes its own metabolic transformations. The principal metabolic pathway for contezolid involves an oxidative ring opening of its 2,3-dihydropyridin-4-one (DHPO) fragment. nih.govfrontiersin.org This process generates polar metabolites, primarily MRX445-1 and MRX459. nih.gov Notably, these metabolites were observed in disproportionately lower amounts in the plasma of preclinical species (rats and dogs) compared to humans. nih.gov Further studies confirmed that these human metabolites exhibit no significant antibacterial activity. researchgate.net A key characteristic of contezolid's metabolism is that it is not primarily catalyzed by cytochrome P450 enzymes; instead, other enzymes, such as flavin-containing monooxygenase 5 (FMO5), are involved. frontiersin.org This reduces the potential for certain drug-drug interactions. frontiersin.org

| Compound | Metabolic Step | Resulting Metabolite(s) | Key Enzymes/Mechanisms | Source |

|---|---|---|---|---|

| Contezolid Acefosamil (CZA) | 1. Deacylation | MRX-1352 (intermediate) | Enzymatic O-deacylation | nih.gov |

| MRX-1352 | 2. Dephosphorylation | Contezolid (active drug) | pH-mediated hydrolysis | nih.govnih.gov |

| Contezolid | Oxidative Ring Opening | MRX445-1, MRX459 | Flavin-containing monooxygenase 5 (FMO5) | nih.govfrontiersin.org |

Excretion Kinetics in Animal Models

Information from human mass balance studies shows that contezolid and its metabolites are primarily excreted in urine and feces. nih.govnih.gov In these studies, approximately 91.5% of a radiolabeled dose was recovered, mostly from urine. nih.gov The main metabolites recovered were MRX445-1 and MRX459. nih.gov While specific quantitative excretion data from preclinical animal models is not extensively detailed in the provided sources, the patterns are generally compared across species. For other oxazolidinones like linezolid, renal excretion has been identified as a major route of elimination in animal species. nih.gov For tedizolid (B1663884), another member of the class, fecal excretion was the predominant route (80-90%) in rats and dogs. nih.gov These findings highlight the variable excretion pathways within the oxazolidinone class.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Development

PK/PD modeling is a critical tool in preclinical development to predict the efficacy of an antimicrobial agent and to inform the design of clinical trials. catapult.org.uk

Correlation of Preclinical Exposure with Efficacy in Animal Models

For contezolid, preclinical PK/PD analyses have successfully established a correlation between drug exposure and antibacterial efficacy. nih.gov In animal infection models, the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) was identified as the optimal PK/PD index for predicting the efficacy of contezolid. nih.govresearchgate.net

The in vivo efficacy of contezolid acefosamil has been systematically evaluated in various mouse infection models, including systemic infections and thigh infections caused by Gram-positive pathogens like Staphylococcus aureus. researchgate.netfrontiersin.orgnih.gov In these models, both oral and intravenous administration of contezolid acefosamil demonstrated high antibacterial efficacy, which was comparable to that of linezolid. researchgate.netnih.gov Efficacy was demonstrated in models of S. aureus septicemia, peritonitis, and thigh infections. nih.gov These studies confirmed that achieving a sufficient exposure level, as defined by the PK/PD index, correlates directly with positive therapeutic outcomes in preclinical settings. nih.govresearchgate.net

| Parameter | Description | Finding | Source |

|---|---|---|---|

| PK/PD Index | The parameter that best correlates drug exposure with antibacterial effect. | fAUC/MIC was identified as the optimal PK/PD index for contezolid in animal infection models. | nih.govresearchgate.net |

| Efficacy Models | In vivo animal models used to test antibacterial activity. | Mouse models of systemic infection, thigh infection, septicemia, and peritonitis were used. | nih.govresearchgate.net |

| Preclinical Efficacy | Observed antibacterial effect in animal models. | Contezolid acefosamil demonstrated high efficacy, comparable to linezolid, against Gram-positive pathogens. | researchgate.netnih.gov |

Molecular Mechanisms of Action of Contezolid Active Moiety Derived from Contezolid Phosphoramidic Acid Pathway

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

The primary molecular target of contezolid (B1676844) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.comfrontiersin.org Specifically, contezolid binds to the 50S subunit of the bacterial ribosome. patsnap.comfrontiersin.org This binding action occurs at an early stage of protein synthesis, preventing the formation of the functional 70S initiation complex, which is essential for the translation of messenger RNA (mRNA) into proteins. patsnap.com

By binding directly to the A-site within the peptidyl transferase center (PTC) of the 50S subunit, contezolid sterically obstructs the docking of incoming aminoacyl-tRNA (transfer RNA) molecules. nih.govacs.org This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis. nih.govacs.org This distinct mechanism of action means there is a notable lack of cross-resistance between contezolid and other classes of antibiotics that target protein synthesis. nih.govacs.org

Structural Analysis of Binding Interactions with the 50S Ribosomal Subunit

High-resolution structural studies, such as cryogenic electron microscopy (cryo-EM), have elucidated the specific molecular interactions between contezolid and the 50S ribosomal subunit. nih.gov The core binding site for contezolid involves several key rRNA nucleotides within the PTC. nih.govacs.org

Key interactions include:

π–π stacking: The isoxazole (B147169) ring in the C5-domain of contezolid engages in π–π stacking interactions with the nucleobase of G2061. nih.gov

Van der Waals forces: A van der Waals interaction is observed between the isoxazole ring and the nucleobase of A2503. nih.govacs.org

Oxazolidinone core interaction: The oxazolidinone core of the molecule forms a tighter interaction with the nucleobase of U2504. nih.gov

Cryo-EM analysis reveals that the core binding pocket for contezolid is primarily composed of the 23S rRNA residues G2061, A2503, U2504, G2505, A2451, and C2452. nih.govacs.org When contezolid binds, it induces conformational changes in the nearby nucleotides U2584 and U2506, causing them to orient further away from the binding pocket, which suggests that direct interaction with these two residues is not critical for the drug's primary function. nih.govacs.org

| Interaction Type | Contezolid Moiety | Ribosomal Residue |

| π–π Stacking | Isoxazole Ring (C5-domain) | G2061 |

| Van der Waals | Isoxazole Ring (C5-domain) | A2503 |

| Tighter Interaction | Oxazolidinone Core | U2504 |

| Core Binding Site Residues | G2061, A2503, U2504, G2505, A2451, C2452 |

Comparison with Other Oxazolidinone Binding Sites

The binding of contezolid shares a core mechanism with other oxazolidinones like linezolid (B1675486) and tedizolid (B1663884), but key structural differences lead to distinct interactions within the ribosomal binding pocket. nih.govresearchgate.net

Linezolid: The foundational oxazolidinone, linezolid, features a C5-domain acetamide (B32628) group and a morpholine (B109124) ring. researchgate.net Contezolid differs by replacing the morpholine group with a piperidinone ring and the acetamide with an isoxazole ring. nih.govacs.orgresearchgate.net This modification in contezolid appears to avoid interactions with U2584 or U2506, unlike what is observed with some other oxazolidinones. nih.govacs.org

Tedizolid: This second-generation oxazolidinone has an extended C-ring and an additional D-ring system (a tetrazole ring). nih.govacs.orgresearchgate.net These additions enable tedizolid to form extra binding interactions at the periphery of the peptidyl transferase center, a feature not observed with the binding of contezolid. nih.govacs.org

The unique combination of a piperidinone B-ring and an isoxazole C5-domain in contezolid allows it to bind effectively to the core ribosomal residues, leading to potent inhibition of protein synthesis. nih.govacs.org While the fundamental target site within the PTC is conserved across the oxazolidinone class, these subtle differences in molecular interactions, driven by modifications to the peripheral rings, influence the potency and properties of each drug. nih.govacs.orgresearchgate.net

| Feature | Contezolid | Linezolid | Tedizolid |

| C5-Domain Moiety | Isoxazole | Acetamide | Hydroxymethyl |

| B-Ring Moiety | Piperidinone | Morpholine | Pyridine (C-ring) |

| Additional Rings | None | None | Tetrazole (D-ring) |

| Key Interactions | π–π stacking with G2061; van der Waals with A2503. nih.gov | Interacts with core PTC residues. | Additional interactions at the PTC periphery. nih.govacs.org |

| Interaction with U2584/U2506 | Not crucial; nucleotides orient away. nih.govacs.org | Makes contact. | Makes contact. |

Mechanisms of Antimicrobial Resistance to Contezolid Active Moiety

Target Site Modifications (e.g., 23S rRNA Mutations, cfr Gene Methylation)

The primary target of contezolid (B1676844) is the 50S ribosomal subunit, where it binds to the 23S rRNA and inhibits protein synthesis. oup.com Consequently, alterations in this target site are a principal mechanism of resistance.

Mutations within the domain V of the 23S rRNA gene are a well-established mechanism of resistance to oxazolidinones. These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. While specific studies detailing all possible 23S rRNA mutations conferring resistance to contezolid are emerging, the shared mechanism of action with linezolid (B1675486) suggests that similar mutations would likely impact contezolid susceptibility.

A significant and transmissible mechanism of resistance is the methylation of the 23S rRNA at the A2503 position, mediated by the cfr (chloramphenicol-florfenicol resistance) gene. oup.com This modification, catalyzed by a methyltransferase encoded by cfr, can confer resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome, including oxazolidinones. Studies have shown that the presence of the cfr gene is associated with reduced susceptibility to contezolid. oup.com For instance, in a study investigating strains with linezolid resistance genes, Staphylococcus capitis carrying the cfr gene exhibited limited susceptibility to contezolid. oup.com

Another important transferable resistance determinant is the optrA gene, which also confers resistance to oxazolidinones and phenicols. oup.com The optrA gene has been identified in various Gram-positive bacteria, including Enterococcus faecalis. oup.com Research has demonstrated that E. faecalis strains carrying the optrA gene show diminished susceptibility to contezolid, indicating that this is a clinically relevant resistance mechanism. oup.comnih.gov Whole-genome analysis of linezolid-resistant isolates, some of which were also resistant to contezolid, revealed the presence of both optrA and cfr genes, often in conjunction with 23S rRNA mutations, highlighting the potential for co-occurrence of multiple resistance mechanisms.

Efflux Pump Systems and Their Role in Resistance Phenotypes

Efflux pumps are membrane-associated proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.govmdpi.com While efflux is a known mechanism of resistance to various antimicrobial agents in both Staphylococcus aureus and Enterococcus species, its specific role in conferring resistance to contezolid is not yet well-defined in the scientific literature. nih.govmdpi.commdpi.com

In Staphylococcus aureus, several multidrug resistance (MDR) efflux pumps have been identified, such as those belonging to the major facilitator superfamily (MFS), small multidrug resistance (SMR) family, and multidrug and toxic compound extrusion (MATE) family. nih.govresearchgate.net These pumps are known to extrude a variety of compounds, including biocides and some antibiotics. mdpi.commdpi.com For instance, the NorA efflux pump in S. aureus can confer resistance to fluoroquinolones. mdpi.com However, direct evidence from published studies specifically implicating these or other efflux pumps in the extrusion of contezolid is currently lacking.

Similarly, in Enterococcus species, efflux pumps are known to contribute to intrinsic and acquired resistance to certain antibiotics, such as macrolides. mdpi.com The emeA gene, a homolog of norA, has been identified in Enterococcus faecalis and is involved in multidrug resistance. researchgate.net While it is plausible that some of these efflux systems could recognize and transport contezolid, dedicated studies are required to confirm this and to understand the clinical significance of such a mechanism in contezolid resistance phenotypes.

Novel Resistance Mechanisms and Adaptation in Research Strains

The study of resistance development in a controlled laboratory setting through in vitro evolution experiments can provide valuable insights into novel resistance mechanisms and the genetic pathways leading to reduced susceptibility. For contezolid, there is limited published research specifically detailing the results of such in vitro evolution studies. However, it has been noted that contezolid exhibits a low propensity for the spontaneous development of resistance. nih.gov

Studies on the related oxazolidinone, tedizolid (B1663884), have identified novel mutations in genes other than the 23S rRNA that can confer resistance. For example, in vitro selection of tedizolid resistance in MRSA has led to the identification of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, and the rplC gene, encoding the 50S ribosomal protein L3. nih.govnih.gov These findings suggest that resistance to oxazolidinones can emerge through alterations in targets not directly involved in the primary binding site. Whether similar mutations can arise and contribute to contezolid resistance requires further investigation through dedicated in vitro evolution and selection studies.

Susceptibility Profiles of Multidrug-Resistant Organisms in In Vitro Studies

Numerous in vitro studies have evaluated the susceptibility of various multidrug-resistant Gram-positive organisms to contezolid. These studies consistently demonstrate the potent activity of contezolid against clinically important pathogens.

Methicillin-Resistant Staphylococcus aureus (MRSA): Contezolid has shown excellent in vitro activity against MRSA isolates. In a study of MRSA and vancomycin-resistant Enterococcus (VRE) strains from China, all MRSA isolates were inhibited at a contezolid minimum inhibitory concentration (MIC) of ≤1 μg/mL. nih.gov The MIC90 for contezolid against MRSA in this study was 0.5 μg/mL. oup.com Another multicenter study in China found that contezolid had a lower MIC50 (0.5 mg/L) than linezolid (2 mg/L) against methicillin-resistant Staphylococcus. nih.gov

Vancomycin-Resistant Enterococcus (VRE): Contezolid has also demonstrated potent activity against VRE. In the aforementioned study from China, all VRE isolates were inhibited by contezolid at an MIC of ≤2 μg/mL, with an MIC90 of 1.0 μg/mL. oup.comnih.gov Notably, contezolid showed similar activity against both vanA- and vanM-type VRE strains. jidc.org A large surveillance study also confirmed the significant in vitro antibacterial activity of contezolid against VRE. nih.gov

Linezolid-Resistant Strains: The activity of contezolid against strains with pre-existing linezolid resistance mechanisms is of particular clinical interest. Studies have shown that contezolid has limited activity against strains carrying the cfr or optrA genes. oup.comresearchgate.net For 20 linezolid-resistant Enterococcus strains that all carried the optrA gene, the contezolid MICs were 4 mg/L for 19 strains and 2 mg/L for one strain. nih.gov This indicates the potential for cross-resistance between linezolid and contezolid in the presence of these transferable resistance genes. oup.com

Interactive Data Table of Contezolid MICs for Multidrug-Resistant Organisms

| Organism | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| MRSA | Not Specified | 0.25 - 1 | 0.5 | 0.5 | oup.com |

| VRE | Not Specified | 0.25 - 2 | Not Reported | 1.0 | oup.com |

| Linezolid-Resistant Enterococcus (optrA positive) | 20 | 2 - 4 | Not Reported | 4 | nih.gov |

Structure Activity Relationship Sar Studies in Oxazolidinone Chemistry, Focusing on Contezolid and Its Prodrug

Impact of Structural Modifications on Preclinical Potency and Selectivity

The antibacterial efficacy of oxazolidinones is rooted in specific structural features. SAR studies have established that the (5R)-configuration of the oxazolidinone A ring and the N-aryl group (B ring) are indispensable for antibacterial activity. These elements interact with the peptidyl transferase center (PTC) of the bacterial ribosome, inhibiting protein synthesis.

Contezolid (B1676844) was designed with these core principles in mind, incorporating a novel 2,3-dihydropyridin-4-one (DHPO) ring in its structure, which replaces the morpholine (B109124) ring found in linezolid (B1675486). This modification maintains, and in some cases enhances, the drug's antibacterial potency against a wide range of Gram-positive pathogens. In preclinical studies, contezolid has demonstrated potent activity against key clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its activity is comparable or slightly better than that of linezolid against many strains. For example, against S. aureus, contezolid has shown MIC₅₀/₉₀ values of 0.5/1 mg/L, while for coagulase-negative Staphylococcus, the values were 0.25/0.5 mg/L.

| Organism | Contezolid MIC₅₀/₉₀ (mg/L) | Linezolid MIC₅₀/₉₀ (mg/L) |

|---|---|---|

| Staphylococcus aureus | 0.5/1 | 1/2 |

| Coagulase-negative Staphylococcus | 0.25/0.5 | 0.5/1 |

| Enterococcus spp. | 0.5/1 | 1/2 |

| Streptococcus pneumoniae | 1/1 | 1/1 |

Data sourced from studies on clinical isolates from the United States and Europe.

Rational Design Principles for Improved Pharmacological Profiles (e.g., attenuated MAO inhibition in preclinical models)

A primary goal in the development of second-generation oxazolidinones was to mitigate the adverse effects associated with linezolid, namely myelosuppression and monoamine oxidase (MAO) inhibition. The MAO inhibition can lead to serious drug-drug and drug-food interactions, including serotonin (B10506) syndrome.

Contezolid was rationally designed to address these limitations. The key structural modification—the replacement of linezolid's morpholine ring with a DHPO ring—was specifically intended to reduce its affinity for MAO enzymes. This design strategy proved successful in preclinical evaluations. In vitro assays demonstrated that contezolid has a significantly lower propensity to inhibit human MAO-A and MAO-B isoforms compared to linezolid. Specifically, contezolid showed an approximately 2-fold reduction in MAO-A inhibition and a remarkable 148-fold reduction in MAO-B inhibition relative to linezolid.

| Compound | MAO-A Inhibition (IC₅₀, μM) | MAO-B Inhibition (IC₅₀, μM) | MAO-B Fold Reduction vs. Linezolid |

|---|---|---|---|

| Linezolid | ~58.5 | ~0.35 | - |

| Contezolid | ~117 | ~52 | ~148-fold |

Data from in vitro inhibition assays of human MAO enzyme isoforms.

These in vitro findings were corroborated by in vivo preclinical models. In a mouse head-twitch model, used to assess serotonergic activity, contezolid acefosamil was devoid of neurotoxicity at supratherapeutic oral doses. Furthermore, in a rat tyramine (B21549) challenge model, which evaluates the risk of hypertensive crisis due to MAO inhibition, contezolid acefosamil did not cause a significant increase in arterial blood pressure at doses up to 120 mg/kg. In contrast, linezolid elicits positive serotonergic and pressor responses in these same models.

Role of the Phosphoramidic Acid Moiety in Prodrug Design and Bioconversion

While contezolid itself is an effective oral antibiotic, its modest aqueous solubility makes it unsuitable for intravenous (IV) administration. To overcome this limitation and allow for both oral and IV therapies, a water-soluble prodrug, contezolid acefosamil, was developed. Contezolid phosphoramidic acid is an intermediate used in the synthesis of this prodrug.

Contezolid acefosamil is an O-acyl phosphoramidate (B1195095) prodrug. The phosphoramidic acid moiety is a critical component of this prodrug strategy, designed to impart high aqueous solubility while ensuring chemical stability at a pH suitable for IV formulation. Contezolid acefosamil exhibits an aqueous solubility of over 200 mg/mL.

Upon administration, the prodrug is designed for rapid and efficient bioconversion to the active parent drug, contezolid. In preclinical pharmacokinetic studies, the exposure to active contezolid following IV administration of the prodrug was similar to or higher than that from direct IV administration of contezolid itself. This efficient bioconversion is a hallmark of phosphoramidate prodrugs, which are cleaved by enzymes in the body to release the active monophosphate species. This prodrug approach ensures that the highly potent antibacterial agent can be delivered effectively through both IV and oral routes, facilitating step-down therapy in a clinical setting.

In Silico Modeling and Computational Chemistry for SAR Elucidation

The design and optimization of oxazolidinone inhibitors are increasingly supported by in silico methods and computational chemistry. These techniques provide valuable insights into the structure-activity and structure-kinetic relationships that govern a drug's efficacy and selectivity.

For oxazolidinones, computational models can be used to visualize and analyze the binding interactions between the drug and its target, the bacterial ribosome. Molecular docking and dynamic simulations can predict how specific structural modifications will affect the binding affinity and orientation of the compound within the peptidyl transferase center. For example, modeling can demonstrate how the C-5 acetamide (B32628) group of linezolid interacts with the ribosome and how alternative substituents might enhance potency or overcome resistance mechanisms, such as those conferred by the cfr gene.

These computational tools are instrumental in the rational design process. By predicting the effects of structural changes on both antibacterial activity and off-target interactions (such as with MAO enzymes), researchers can prioritize the synthesis of compounds with the most promising pharmacological profiles. This approach accelerates the discovery process and helps in the elucidation of complex SAR, leading to the development of optimized agents like contezolid with improved safety and efficacy.

Comparative Preclinical Investigations with Reference Oxazolidinones

Relative Efficacy in In Vitro and In Vivo Infection Models

The antibacterial potency of contezolid (B1676844), the active metabolite of contezolid phosphoramidic acid, has been rigorously tested against a wide array of Gram-positive pathogens in both laboratory settings and animal infection models.

In Vitro Activity: Contezolid demonstrates potent in vitro activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Multiple studies confirm that its efficacy is comparable, and in some cases superior, to that of linezolid (B1675486).

In a study involving 1,321 clinical bacterial strains from hospitals in China, contezolid's activity against Staphylococcus was slightly better than linezolid's. frontiersin.org Another investigation of MRSA and VRE isolates from China revealed that all MRSA strains were inhibited at a contezolid minimum inhibitory concentration (MIC) of ≤1 μg/mL, and all VRE isolates were inhibited at an MIC of ≤2 μg/mL. The MIC90 values, representing the concentration needed to inhibit 90% of isolates, were 0.5 μg/mL for MRSA and 1.0 μg/mL for VRE. These findings align with previous research conducted in the United States and Europe.

Table 1: Comparative In Vitro Activity (MIC90) of Contezolid and Linezolid Against Clinical Isolates

| Organism | Contezolid (mg/L) | Linezolid (mg/L) |

|---|---|---|

| MRSA | 2 | Not specified |

| VRE | 2 | Not specified |

| MRCNS | 1 | Not specified |

Data sourced from a study on clinical isolates in China. nih.gov

In Vivo Efficacy: Preclinical animal models have been instrumental in validating the in vitro findings. This compound, referred to as contezolid acefosamil (CZA) in its prodrug form, has demonstrated high efficacy in various mouse infection models. nih.govnih.gov

In mouse models of systemic infection caused by five S. aureus strains, three S. pneumoniae strains, and two S. pyogenes strains, both oral and intravenous administration of contezolid acefosamil showed high antibacterial efficacy, similar to that of linezolid. nih.govresearchgate.net Furthermore, in a mouse thigh infection model using two different S. aureus isolates, the efficacy of oral and intravenous contezolid acefosamil was comparable. nih.govresearchgate.net Contezolid has also shown antibacterial activity nearly identical to linezolid in mouse models of systemic infection with strains of Staphylococcus aureus, Streptococcus pneumoniae, E. faecalis, and Streptococcus pyogenes. frontiersin.org These results indicate that the prodrug, contezolid acefosamil, is effectively converted to the active drug contezolid in vivo and is bioequivalent to or potentially better than contezolid in several preclinical infection models. nih.gov

Differential Pharmacokinetic Profiles and Tissue Distribution in Animal Studies

Pharmacokinetic studies in animals are essential for predicting a drug's behavior in humans. Studies on contezolid have revealed distinct pharmacokinetic profiles and tissue distribution patterns when compared to linezolid and across different animal species.

A cross-species comparison showed that the plasma area under the curve (AUC) of contezolid in rats was 3.25 times and 2.06 times higher than in humans at the first dose and at steady state, respectively. nih.gov In contrast, plasma AUCs of intact contezolid were similar between dogs and humans. nih.gov

In a study using mice infected with Mycobacterium abscessus, the tissue distribution of contezolid was compared with linezolid. biorxiv.org Following oral administration, both drugs reached peak concentrations in plasma, pulmonary tissue, and cerebrospinal fluid (CSF) at 2 hours post-dose. biorxiv.org However, a comparative analysis highlighted tissue-specific differences.

Table 2: Comparative Peak Concentrations (Cmax) in Mice at 2 Hours Post-Dose

| Tissue | Contezolid | Linezolid |

|---|---|---|

| Plasma | Significantly Higher | Lower |

| Pulmonary Tissue | Similar | Similar |

| CSF | Not specified for direct comparison | Not specified for direct comparison |

Data derived from a study in M. abscessus-infected mice. biorxiv.org

Future Research Directions and Innovation in Contezolid Phosphoramidic Acid Chemistry

Development of Next-Generation Phosphoramidate (B1195095) Prodrugs

The primary impetus for developing a prodrug of the potent antibiotic contezolid (B1676844) was its modest aqueous solubility (approximately 0.2 mg/mL), which rendered it unsuitable for intravenous (IV) administration. nih.gov IV formulations are often preferred for treating serious bacterial infections in hospital settings. This clinical need led to the exploration of water-soluble derivatives, culminating in the creation of contezolid acefosamil, an innovative O-acyl phosphoramidate prodrug. nih.govnih.gov

Contezolid acefosamil represents a significant step forward, exhibiting excellent aqueous solubility of over 200 mg/mL and good stability in aqueous solutions at a pH range of 4.0 to 7.4, making it ideal for IV use. nih.gov This allows for flexible treatment regimens, including step-down therapy where a patient can be switched from in-hospital IV administration to outpatient oral treatment. nih.gov

Future research in this area is focused on further refining the phosphoramidate prodrug concept. The goals include:

Optimizing the release kinetics: Fine-tuning the chemical structure of the prodrug to control the rate of conversion to active contezolid in vivo.

Enhancing oral bioavailability: While contezolid acefosamil is effective orally, next-generation prodrugs could aim for even greater absorption and consistency. nih.govnih.gov

Exploring alternative promoieties: Investigating different chemical groups to attach to the phosphoramidate core to potentially improve stability, solubility, or tissue-specific targeting.

Table 1: Comparison of Contezolid and its Phosphoramidate Prodrug

| Property | Contezolid (CZD) | Contezolid Acefosamil (CZA) |

|---|---|---|

| Class | Oxazolidinone Antibiotic | O-acyl Phosphoramidate Prodrug |

| Aqueous Solubility | ~0.2 mg/mL nih.gov | >200 mg/mL nih.gov |

| Suitability for IV Use | Unsuitable nih.gov | Suitable nih.gov |

| Administration Route | Oral nih.gov | Intravenous and Oral nih.gov |

| In Vivo Conversion | N/A (Active Drug) | Rapidly converts to Contezolid nih.govnih.gov |

Exploration of Contezolid Phosphoramidic Acid as a Scaffold for Other Bioactive Compounds

Currently, research literature primarily details the role of this compound as a crucial, transient intermediate in the synthesis and in vivo conversion of contezolid acefosamil to its active form, contezolid. nih.govnih.gov Its chemical structure, featuring an oxazolidinone core linked to a phosphoramidate group, is specifically designed for its function as a prodrug intermediate.

While oxazolidinone and phosphoramidate structures are independently explored in medicinal chemistry for various therapeutic applications, there is no available research indicating that the specific molecule of this compound is being used as a scaffold to develop other, unrelated bioactive compounds. The focus of innovation remains centered on its role within the context of delivering contezolid.

Mechanistic Studies on Prodrug Activation and Metabolism at the Molecular Level

The activation of contezolid acefosamil is a multi-step process where this compound is the key intermediate. nih.govnih.gov Understanding this mechanism at the molecular level is critical for designing future prodrugs.

The conversion process is as follows:

Initial Hydrolysis: After administration, the prodrug contezolid acefosamil is rapidly converted to an intermediate metabolite, MRX-1352. nih.govnih.gov

Formation of the Active Drug: This intermediate, MRX-1352, is then converted into the active drug, contezolid. nih.gov This conversion process involves the formation of the unstable this compound.

Subsequent Metabolism: Once formed, the active contezolid is further metabolized, primarily through an oxidative ring opening of its 2,3-dihydropyridin-4-one (DHPO) fragment, leading to inactive metabolites like MRX-1320 (also known as MRX445-1 or M2). nih.govresearchgate.net

Pharmacokinetic modeling has been instrumental in elucidating this pathway. nih.gov Studies have shown that the conversion from the intermediate MRX-1352 to contezolid is a slower process than the initial rapid hydrolysis of contezolid acefosamil. nih.gov While the precise enzymes involved in the conversion are still under investigation, the process is efficient and reliable for delivering the active drug. nih.gov Future mechanistic studies will likely focus on identifying the specific esterases or phosphatases responsible for the prodrug's activation and further clarifying the kinetics of each step to build more precise predictive models.

Table 2: Prodrug Activation and Metabolism Pathway

| Compound Name | Role in Pathway | Key Characteristic |

|---|---|---|

| Contezolid Acefosamil (CZA) | Administered Prodrug | High water solubility, no antibacterial activity. nih.govnih.gov |

| MRX-1352 | Intermediate Metabolite | Rapidly formed from CZA; precursor to the active drug. nih.govnih.gov |

| This compound | Transient Intermediate | Unstable molecule involved in the conversion of MRX-1352 to Contezolid. |

| Contezolid (CZD) | Active Drug | Exerts antibacterial effect by inhibiting protein synthesis. patsnap.com |

| MRX-1320 (M2 / MRX445-1) | Inactive Metabolite | Primary metabolite of Contezolid, formed by oxidative metabolism. nih.govresearchgate.net |

Novel Analytical Approaches for Tracing this compound and its Metabolites in Research Samples

The complexity of the prodrug activation pathway necessitates sophisticated analytical methods to trace each component in biological samples like plasma and urine. Due to the transient and unstable nature of this compound and the presence of multiple metabolites, highly sensitive and specific techniques are required.

The current standard is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . researchgate.net This method allows for the simultaneous quantification of multiple analytes, including:

The prodrug (Contezolid Acefosamil)

The intermediate (MRX-1352)

The active drug (Contezolid)

The major inactive metabolite (MRX-1320)

Developing these assays involves validating them for a range of parameters, including linearity, precision, and the absence of matrix effects from plasma components. nih.gov For example, a validated assay demonstrated distinct retention times for MRX-1352 (1.69 min), contezolid (2.79 min), and MRX-1320 (2.12 min), ensuring no overlap between the peaks. nih.gov

Future innovations in analytical chemistry will focus on:

Improving detection limits: To better understand the pharmacokinetics at lower concentrations.

Developing methods for tissue analysis: To determine drug and metabolite concentrations at the site of infection.

High-throughput screening: Creating faster analytical methods to support large-scale clinical trials and population pharmacokinetic studies.

Metabolite Identification: Using high-resolution mass spectrometry to identify any new or minor metabolites that may be formed in vivo.

Q & A

Q. What is the molecular mechanism of action of Contezolid phosphoramidic acid, and how does it differ from other oxazolidinone antibiotics?

this compound acts as an intermediate in the synthesis of the prodrug MRX-I (Contezolid), an oxazolidinone antibacterial agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . Unlike linezolid, which shares a similar mechanism, Contezolid exhibits structural modifications to reduce mitochondrial toxicity and improve safety profiles. Methodological studies involve in vitro ribosomal binding assays and comparative MIC (Minimum Inhibitory Concentration) testing against Gram-positive pathogens to validate target specificity .

Q. How is this compound synthesized, and what analytical methods ensure its purity during production?

The compound is synthesized via phosphorylation of Contezolid precursors under controlled conditions, with intermediates validated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Purity criteria (>98%) are established through spectral analysis (NMR, IR) and quantification of residual solvents, as outlined in patent WO2015127316A1 .

Q. What pharmacokinetic models describe Contezolid’s absorption and distribution in preclinical studies?

A two-compartment model with first-order elimination best characterizes Contezolid’s pharmacokinetics, derived from population pharmacokinetic (PPK) analyses of phase I–III data. Nonlinear pharmacokinetics are observed at doses >600 mg, necessitating dose escalation studies with serial plasma sampling and non-compartmental analysis (NCA) for AUC and Cmax calculations .

Advanced Research Questions

Q. How do covariates like food intake or hepatic impairment influence Contezolid’s pharmacokinetics, and how should these inform clinical trial design?

PPK analyses indicate food intake increases bioavailability by 30–40%, requiring administration under fed conditions in trials . Mild-to-moderate hepatic impairment does not necessitate dose adjustments, but severe impairment remains unstudied. Covariate analysis in NONMEM or Monolix software is recommended to model variability, with stratified randomization in trials to control for dietary effects .

Q. In phase II trials for ABSSSI, how were efficacy endpoints (e.g., lesion size reduction) statistically validated against linezolid?

The primary endpoint (≥20% lesion reduction at 48–72 hours) was analyzed using non-inferiority margins with a 95% confidence interval. The study (NCT02269319) employed a double-blind, active-comparator design, with efficacy assessed via intention-to-treat (ITT) and per-protocol (PP) analyses. Covariates like baseline lesion size and pathogen susceptibility were adjusted using multivariate regression .

Q. How can researchers resolve contradictions in bacterial eradication rates between Contezolid 600 mg and 800 mg doses observed in phase II cSSTI trials?

Pooled microbiological data showed 78.3% eradication for 600 mg vs. 96.7% for 800 mg, suggesting dose-dependent efficacy . Methodological reconciliation involves subgroup analysis of pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) and Monte Carlo simulations to optimize dosing thresholds. Subsequent phase III trials standardized the 800 mg dose, emphasizing protocol harmonization across sites to minimize variability .

Q. What methodological approaches mitigate bias in adverse event reporting for Contezolid across heterogeneous patient populations?

Phase III trials used MedDRA coding for adverse events, with severity graded via CTCAE criteria. Gastrointestinal events (nausea: 3.4%) were analyzed using logistic regression to adjust for confounders like concomitant medications. Independent data monitoring committees (IDMCs) reviewed safety data to ensure unbiased reporting .

Methodological Recommendations

- For PK/PD Modeling : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in phase III data .

- For Clinical Endpoints : Prioritize microbiological intent-to-treat (MITT) analysis in ABSSSI trials to align with FDA guidance .

- For Safety Monitoring : Implement real-time pharmacovigilance tools to track hepatic enzyme elevations and QT interval changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.